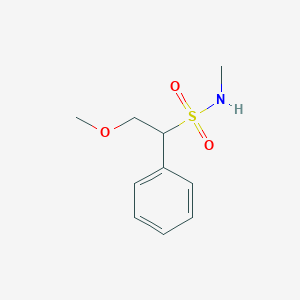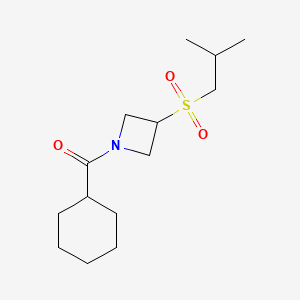methanone CAS No. 681840-55-1](/img/structure/B2864807.png)
[4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone” is a chemical compound with the molecular formula C18H18ClN3O3 . It has an average mass of 359.807 Da and a monoisotopic mass of 359.103668 Da .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of “4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone” consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
The compound “4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone” (PPZ1) activated, in a dose-dependent manner, recombinant TRPC3/TRPC6/TRPC7 channels, but not other TRPCs, in human embryonic kidney cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was reported to be 80.80%, appearing as yellow crystals with a melting point of 253.00°C . The IR spectrum showed peaks at 3626.33 cm^-1 (OH), 3025.48, 2925.17 (CH), 1698.40 (C=O), 1605.81 (C=N), 1522.87 (C=C), 1363.73 (OH), 1259.57 (C–O–C asymm), 1148.66 (CH), 1013.64 (C–O–C symm), 895.99, 817.85, 738.77 (CH) .Scientific Research Applications
Structural Characterization and Synthesis
- A study reported the crystal and molecular structure of a side product in the synthesis of a new class of anti-tuberculosis drug candidates, highlighting the importance of structural analysis in drug development (Eckhardt et al., 2020).
Biological Activity
- Research on triazole analogues of piperazine demonstrated significant antibacterial activity against human pathogenic bacteria, suggesting the potential for developing new antimicrobial agents (Nagaraj et al., 2018).
- Another study synthesized piperazin-1-yl methanone derivatives with significant anticancer and antituberculosis activities, indicating their therapeutic potential in treating these diseases (Mallikarjuna et al., 2014).
Analytical Applications
- The determination of a novel calcium channel blocker in rat plasma by liquid chromatography-mass spectrometry exemplifies the analytical application of similar compounds in pharmacokinetics and drug monitoring studies (Noh et al., 2011).
Chemical Synthesis
- Efficient synthesis routes for antihistamines clocinizine and chlorcyclizine were developed, showcasing the application of similar compounds in synthesizing medically relevant molecules (Venkat Narsaiah & Narsimha, 2011).
These studies demonstrate the broad spectrum of scientific research applications of compounds structurally related to "4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone," including drug development, antimicrobial and anticancer activities, analytical applications, and chemical synthesis. The findings suggest a potential for similar applications for the compound , depending on its specific properties and interactions.
Mechanism of Action
The compound “4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone” (PPZ1) and 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) activated, in a dose-dependent manner, recombinant TRPC3/TRPC6/TRPC7 channels, but not other TRPCs, in human embryonic kidney cells . These channels play important roles in brain-derived neurotrophic factor (BDNF) signaling, promoting neuronal development and survival .
Future Directions
The future directions for the study of this compound could involve further exploration of its biological activity. For instance, the compound could be tested for its potential neurotrophic effects, given that similar compounds have shown to activate TRPC3 and TRPC6 channels, which are involved in BDNF signaling .
properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-5-6-15(12-17(13)19)20-7-9-21(10-8-20)18(23)14-3-2-4-16(11-14)22(24)25/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZHCDIHHFIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)



![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)
![1-(2,5-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2864734.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)

![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)
![furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2864744.png)